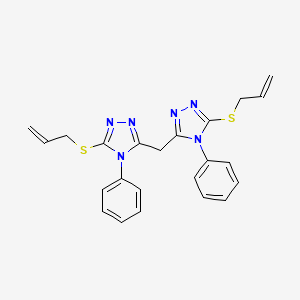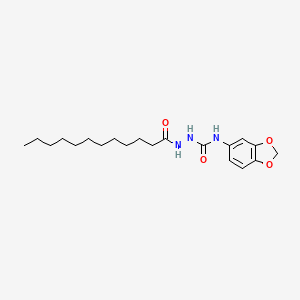![molecular formula C12H16N2O5S2 B4578142 2-[(2-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID](/img/structure/B4578142.png)
2-[(2-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
Overview
Description
2-[(2-{[4-(Aminosulfonyl)phenethyl]amino}-2-oxoethyl)sulfanyl]acetic acid is a complex organic compound with the molecular formula C13H13N3O5S3 . This compound is notable for its unique structure, which includes both sulfonyl and thioether functional groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-[(2-{[4-(Aminosulfonyl)phenethyl]amino}-2-oxoethyl)sulfanyl]acetic acid typically involves multiple steps. One common synthetic route includes the reaction of 4-(aminosulfonyl)phenethylamine with 2-oxoethyl thioglycolate under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity. Industrial production methods may involve similar steps but on a larger scale, utilizing automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
2-[(2-{[4-(Aminosulfonyl)phenethyl]amino}-2-oxoethyl)sulfanyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the conversion of the sulfonyl group to a thiol group.
Scientific Research Applications
2-[(2-{[4-(Aminosulfonyl)phenethyl]amino}-2-oxoethyl)sulfanyl]acetic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or drug delivery systems, is ongoing.
Mechanism of Action
The mechanism of action of 2-[(2-{[4-(Aminosulfonyl)phenethyl]amino}-2-oxoethyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The thioether group may also participate in redox reactions, affecting cellular pathways and signaling .
Comparison with Similar Compounds
Similar compounds to 2-[(2-{[4-(Aminosulfonyl)phenethyl]amino}-2-oxoethyl)sulfanyl]acetic acid include:
2-[(2-{[4-(Aminosulfonyl)phenyl]amino}-2-oxoethyl)sulfanyl]acetic acid: Lacks the ethyl group, resulting in different reactivity and applications.
2-[(2-{[4-(Aminosulfonyl)phenethyl]amino}-2-oxoethyl)thio]acetic acid: Similar structure but with variations in the thioether group, leading to different chemical properties.
Properties
IUPAC Name |
2-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S2/c13-21(18,19)10-3-1-9(2-4-10)5-6-14-11(15)7-20-8-12(16)17/h1-4H,5-8H2,(H,14,15)(H,16,17)(H2,13,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKQPXFRASGMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CSCC(=O)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B4578066.png)
![1-(2-methylpyrimido[1,2-a][1,3]benzimidazol-3-yl)-1-ethanone](/img/structure/B4578075.png)
![4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B4578078.png)
![3-amino-6-[chloro(difluoro)methyl]-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4578080.png)
![2-{[(6-bromo-2-naphthyl)oxy]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4578085.png)

![propyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4578092.png)
![1-{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE](/img/structure/B4578093.png)


![methyl 5-(aminocarbonyl)-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4578123.png)
![4-{3-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4578132.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4578139.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4578157.png)
